Cas no 86770-67-4 (Azido-PEG4-alcohol)

Azido-PEG4-alcohol structure
Azido-PEG4-alcohol structure
Nom du produit:Azido-PEG4-alcohol
Numéro CAS:86770-67-4
Le MF:C8H17N3O4
Mégawatts:219.238281965256
MDL:MFCD03701128
CID:708571
PubChem ID:4614742

Azido-PEG4-alcohol Propriétés chimiques et physiques

Nom et identifiant

    • Ethanol,2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
    • 1-Azido-3,6,9-trioxaundecane-11-ol
    • N3-PEG4-OH
    • 11-Azido-3,6,9-trioxaundecanol
    • 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
    • Azido-PEG4-alcohol
    • 1-azido-11-hydroxy-3,6,9-trioxaundecane
    • 1-azido-3,6,9-trioxaundecan-11-ol
    • PEG4-Azide
    • 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol (ACI)
    • 11-Azido-3,6,9-trioxadodecanol
    • 11-Azido-3,6,9-trioxaundecan-1-ol
    • [2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethan-1-ol]
    • Triethylene glycol mono-2-azidoethyl ether
    • MFCD03701128
    • 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol, 20 wt% in DCM
    • GS-6331
    • SY055515
    • 11-Azido-3,6,9-trioxa-undecanol
    • CS-0040782
    • Ethanol, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
    • MBQYGQMGPFNSAP-UHFFFAOYSA-N
    • HY-22340
    • AB15747
    • DTXSID80404906
    • EN300-244444
    • SCHEMBL13449860
    • 86770-67-4
    • 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethanol
    • 2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethan-1-ol
    • DB-259388
    • A2294
    • AKOS028108761
    • BP-20559
    • LCZC1155
    • 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol, 20 wt% in toluene
    • 2-{2-[2-(2-AZIDOETHOXY)ETHOXY]ETHOXY}ETHANOL
    • C70205
    • 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-ol
    • MDL: MFCD03701128
    • Piscine à noyau: 1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2
    • La clé Inchi: MBQYGQMGPFNSAP-UHFFFAOYSA-N
    • Sourire: [N-]=[N+]=NCCOCCOCCOCCO

Propriétés calculées

  • Qualité précise: 219.12200
  • Masse isotopique unique: 219.12190603 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 11
  • Complexité: 173
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 62.3Ų
  • Le xlogp3: 0
  • Poids moléculaire: 219.24

Propriétés expérimentales

  • Point de fusion: N/A
  • Indice de réfraction: 1.46
  • Solubilité: Chloroform (Sparingly)
  • Le PSA: 97.67000
  • Le LogP: -0.20844

Azido-PEG4-alcohol Informations de sécurité

Azido-PEG4-alcohol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-244444-0.1g
2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethan-1-ol
86770-67-4 95%
0.1g
$43.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111422-250mg
Azido-PEG4-alcohol
86770-67-4 98%
250mg
¥79.00 2024-04-27
abcr
AB368772-25 g
2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol, 20 wt% in DCM
86770-67-4
25 g
€604.40 2023-07-19
Enamine
EN300-244444-0.05g
2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethan-1-ol
86770-67-4 95%
0.05g
$28.0 2024-06-19
Key Organics Ltd
GS-6331-0.5G
1-AZIDO-3,6,9-TRIOXAUNDECANE-11-OL
86770-67-4 >90%
0.5g
£83.00 2025-02-08
abcr
AB368771-500 mg
2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol, 95%; .
86770-67-4 95%
500 mg
€114.50 2023-07-19
eNovation Chemicals LLC
Y1046487-10g
Ethanol,2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
86770-67-4 97%
10g
$170 2024-06-07
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPA-22-5g
azido-PEG4-OH
86770-67-4 >98.00%
5g
¥840.0 2023-09-19
AK Scientific
AMTGC272-1g
2-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}ethanol
86770-67-4 98% (GC)
1g
$90 2025-02-18
TRC
A885250-1g
1-Azido-3,6,9-trioxaundecane-11-ol
86770-67-4
1g
$ 236.00 2023-04-19

Azido-PEG4-alcohol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  8 h, 70 °C
Référence
Cell-penetrating and neurotargeting dendritic siRNA nanostructures
Brunner, Korbinian; et al, Angewandte Chemie, 2015, 54(6), 1946-1949

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  0 °C; 1 h, rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 80 °C
Référence
Fluorinated paramagnetic chelates as potential multi-chromic 19F tracer agents
Jiang, Zhong-Xing; et al, Chemical Communications (Cambridge, 2011, 47(25), 7233-7235

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Pyridine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 24 - 48 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 - 72 h, 80 °C
Référence
Multivalent Thiosialosides and Their Synergistic Interaction with Pathogenic Sialidases
Brissonnet, Yoan; et al, Chemistry - A European Journal, 2019, 25(9), 2358-2365

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium azide Solvents: Ethanol ;  7 h, reflux
Référence
Synthesis of Molecularly Encoded Oligomers Using a Chemoselective "AB + CD" Iterative Approach
Trinh, Thanh Tam; et al, Macromolecular Rapid Communications, 2014, 35(2), 141-145

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Référence
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  24 h, 60 °C
Référence
Biomembrane disruption by silica-core nanoparticles: Effect of surface functional group measured using a tethered bilayer lipid membrane
Liu, Ying; et al, Biochimica et Biophysica Acta, 2014, 1838, 429-437

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sulfuryl chloride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux; reflux → rt
Référence
Tailoring carbon nanotube surfaces with glyconanorings: new bionanomaterials with specific lectin affinity
Khiar, Noureddine; et al, Chemical Communications (Cambridge, 2009, (27), 4121-4123

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, rt
2.2 Catalysts: Amberlyst 15 Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Référence
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt → 60 °C; 12 h, 60 °C
2.2 Reagents: Sodium carbonate Solvents: Water
Référence
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide
Zhang, Fangqing; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Ethanol ;  1 d, 80 °C
Référence
Zwitterion-Functionalized Detonation Nanodiamond with Superior Protein Repulsion and Colloidal Stability in Physiological Media
Merz, Viktor; et al, Small, 2019, 15(48),

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  overnight, rt
Référence
A Convergent Synthetic Platform for Single-Nanoparticle Combination Cancer Therapy: Ratiometric Loading and Controlled Release of Cisplatin, Doxorubicin, and Camptothecin
Liao, Longyan; et al, Journal of the American Chemical Society, 2014, 136(16), 5896-5899

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, rt
1.2 Catalysts: Amberlyst 15 Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Référence
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 12 h, rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Référence
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 12 h, rt
2.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.3 Reagents: Sodium bicarbonate Solvents: Water
Référence
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Ethanol ;  16 h, rt → reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Water ;  rt
Référence
Sialyltransferase Inhibitors Suppress Breast Cancer Metastasis
Fu, Chih-Wei; et al, Journal of Medicinal Chemistry, 2021, 64(1), 527-542

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
Towards potential nanoparticle contrast agents: synthesis of new functionalized PEG bisphosphonates
Kachbi-Khelfallah, Souad; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 1366-1371

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Référence
Glyconanosomes: Disk-Shaped Nanomaterials for the Water Solubilization and Delivery of Hydrophobic Molecules
Assali, Mohyeddin; et al, ACS Nano, 2013, 7(3), 2145-2153

Synthetic Routes 18

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  rt
Référence
Synthesis and ligation ability of mono-aminooxy-functionalized dendrigraft poly-L-lysine (DGL)
Bondia, Andrea Molero; et al, Tetrahedron Letters, 2010, 51(25), 3330-3333

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: S8 Solvents: Tetrahydrofuran ;  24 h, rt
Référence
Nucleophilic transformations of azido-containing carbonyl compounds via protection of the azido group
Aimi, Takahiro; et al, Chemical Communications (Cambridge, 2021, 57(49), 6062-6065

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Sodium azide
Référence
Membrane Activation: Selective Vesicle Fusion via Small Molecule Recognition
Gong, Yun; et al, Journal of the American Chemical Society, 2006, 128(45), 14430-14431

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; overnight, rt; pH 7
Référence
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Potassium bicarbonate ,  Sulfuryl azide fluoride Solvents: Dimethylformamide ,  tert-Butyl methyl ether ,  Water ;  5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Modular click chemistry libraries for functional screens using a diazotizing reagent
Meng, Genyi; et al, Nature (London, 2019, 574(7776), 86-89

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Référence
Site-Specific and Covalent Attachment of His-Tagged Proteins by Chelation Assisted Photoimmobilization: A Strategy for Microarraying of Protein Ligands
Ericsson, Emma M.; et al, Langmuir, 2013, 29(37), 11687-11694

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Water ;  rt
Référence
Sialyltransferase Inhibitors Suppress Breast Cancer Metastasis
Fu, Chih-Wei; et al, Journal of Medicinal Chemistry, 2021, 64(1), 527-542

Synthetic Routes 25

Conditions de réaction
1.1 Reagents: Tosyl chloride ,  Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Référence
Modulation of Coiled-Coil Binding Strength and Fusogenicity through Peptide Stapling
Crone, Niek S. A.; et al, Bioconjugate Chemistry, 2020, 31(3), 834-843

Synthetic Routes 26

Conditions de réaction
1.1 Reagents: Tosyl chloride ,  Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Référence
A photoreversible protein-patterning approach for guiding stem cell fate in three-dimensional gels
DeForest, Cole A.; et al, Nature Materials, 2015, 14(5), 523-531

Synthetic Routes 27

Conditions de réaction
1.1 Reagents: Ammonium chloride ,  Sodium azide Solvents: Water ;  rt → 80 °C
Référence
Protein-Inorganic Array Construction: Design and Synthesis of the Building Blocks
Bogdan, Niculina D.; et al, Chemistry - A European Journal, 2010, 16(7), 2170-2180

Synthetic Routes 28

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  rt → 60 °C; overnight, 60 °C
Référence
Click Chemistry in Mesoporous Materials: Functionalization of Porous Silicon Rugate Filters
Ciampi, Simone; et al, Langmuir, 2008, 24(11), 5888-5892

Azido-PEG4-alcohol Raw materials

Azido-PEG4-alcohol Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:86770-67-4)Azido-PEG4-alcohol
A900979
Pureté:99%/99%/99%
Quantité:25.0g/50.0g/100.0g
Prix ($):277.0/551.0/1065.0